2-Bromo-3-(4-methylcyclohexyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(4-methylcyclohexyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methylcyclohexyl)thiophene typically involves the bromination of 3-(4-methylcyclohexyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired brominated product.
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(4-methylcyclohexyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Polymerization: The compound can undergo polymerization to form polythiophenes, which are useful in electronic applications.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Polymerization: Catalysts like ferric chloride or palladium complexes are used to initiate polymerization.
Major Products Formed
Substitution: Products include various substituted thiophenes.
Oxidation: Major products are sulfoxides and sulfones.
Polymerization: Polythiophenes with enhanced electronic properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(4-methylcyclohexyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Explored as a component in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(4-methylcyclohexyl)thiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological targets or enhance the electronic properties of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substituent effects.
2-Bromothiophene: Lacks the cyclohexyl group, leading to different physical and chemical properties.
Uniqueness
2-Bromo-3-(4-methylcyclohexyl)thiophene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in applications requiring specific molecular interactions or electronic properties .
Eigenschaften
Molekularformel |
C11H15BrS |
---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
2-bromo-3-(4-methylcyclohexyl)thiophene |
InChI |
InChI=1S/C11H15BrS/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
VYGNMQUCFUDECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2=C(SC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.